3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol
CAS No.:
Cat. No.: VC13559158
Molecular Formula: C13H18FNS
Molecular Weight: 239.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNS |
|---|---|
| Molecular Weight | 239.35 g/mol |
| IUPAC Name | 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol |
| Standard InChI | InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-4-5-12(16)7-13(11)14/h4-5,7,10,16H,2-3,6,8-9H2,1H3 |
| Standard InChI Key | MHEASCOVSLTCBY-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)S)F |
| Canonical SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)S)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol, reflects its three-dimensional structure:
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A benzene ring substituted with a fluorine atom at position 3 and a thiol (-SH) group at position 4.
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A 3-methylpiperidin-1-ylmethyl side chain attached to the benzene ring’s fourth position, introducing a nitrogen-containing heterocycle with a methyl group at the third carbon.
The SMILES notation (CC1CCCN(C1)CC2=C(C=C(C=C2)S)F) and InChIKey (MHEASCOVSLTCBY-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FNS |
| Molecular Weight | 239.35 g/mol |
| Topological Polar Surface | 42.5 Ų |
| Hydrogen Bond Donors | 1 (thiol group) |
| Hydrogen Bond Acceptors | 2 (piperidine nitrogen, fluorine) |
Synthesis and Manufacturing
Stepwise Synthesis Pathways
The synthesis of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol typically involves multi-step organic reactions:
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Piperidine Preparation: 3-Methylpiperidine is synthesized via cyclization of 5-amino-1-pentanol followed by methylation.
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Benzene Ring Functionalization: A Friedel-Crafts alkylation introduces the piperidinylmethyl group to 4-fluorobenzenethiol, using Lewis acids like AlCl₃.
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Purification: Column chromatography or recrystallization isolates the final product, achieving >95% purity.
Yield Optimization
Reaction conditions critically influence yield:
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Temperature: Maintaining 0–5°C during alkylation minimizes side reactions.
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Catalyst Load: 10 mol% AlCl₃ maximizes electrophilic substitution efficiency.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL).
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Stability: Susceptible to oxidation in air, requiring storage under inert gas. The thiol group readily forms disulfide bridges, necessitating reducing agents like DTT in biological assays.
Table 2: Thermal and Spectral Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (decomposes) |
| UV-Vis λmax | 274 nm (π→π* transition) |
| IR Peaks | 2570 cm⁻¹ (S-H stretch) |
Computational and Modeling Insights
Quantum Chemical Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:
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Electrostatic Potential: Negative charge localized at the thiol group (−0.45 e), favoring nucleophilic attacks.
Molecular Dynamics Simulations
Simulations in lipid bilayers predict 78% membrane permeability, suggesting potential for blood-brain barrier penetration .
Challenges and Future Directions
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Synthetic Scalability: Current routes require low temperatures and costly catalysts, limiting industrial production.
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In Vivo Toxicity: No data exist on acute or chronic toxicity profiles.
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Target Identification: Proteome-wide screening is needed to map protein targets beyond redox enzymes.
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